2-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
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Description
2-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Studies have synthesized various chromene and piperazine conjugates, demonstrating significant antitumor activities. For example, substituted 2-amino-4H-chromene derivatives have been evaluated against human breast cancer cell lines and showed better anti-proliferative activities compared to curcumin. Molecular docking studies suggested good binding affinity with Bcl-2 protein, indicating potential utility in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Synthesis and Characterization
Efficient multi-component synthesis methods under mild conditions have been developed for compounds incorporating chromene, pyrimidine, and piperazine moieties. These methods enable the synthesis of compounds with potential bioactivities, including antitumor effects. The structure-activity relationship (SAR) analysis indicated that certain moieties enhance anti-proliferative activities (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).
Apoptotic Induction in Cancer Therapy
Compounds with benzochromene derivatives have been synthesized and tested for their cytotoxic potencies against colorectal cancer cell lines. These studies have indicated the potential of chromene derivatives to induce apoptosis through the modulation of pro- and anti-apoptotic gene expressions, suggesting their value in colon cancer treatment (Hanifeh Ahagh et al., 2019).
Antimicrobial Activity
Research on triazole derivatives linked with chromene and piperazine moieties has shown promising antimicrobial activities. The synthesis of these compounds involves reacting various ester ethoxycarbonylhydrazones with primary amines, resulting in molecules with good to moderate activities against several microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition for Therapeutic Applications
Piperazine derivatives have been explored for their central pharmacological activities, particularly in the context of therapeutic tools for antipsychotic, antidepressant, and anxiolytic drugs. The exploration of these derivatives underscores the broader potential of piperazine-containing compounds in various therapeutic domains (Brito, Moreira, Menegatti, & Costa, 2018).
Properties
IUPAC Name |
2-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-17-11-19(27-18-4-2-1-3-15(17)18)21(26)24-9-7-23(8-10-24)12-20-22-16(13-28-20)14-5-6-14/h1-4,11,13-14H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIDOPPEWLDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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